molecular formula C10H6F3NO B1436541 2-(Trifluoromethyl)quinolin-7-ol CAS No. 41192-81-8

2-(Trifluoromethyl)quinolin-7-ol

Cat. No.: B1436541
CAS No.: 41192-81-8
M. Wt: 213.16 g/mol
InChI Key: UWBLTDHXQBGGNX-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethyl)quinolin-7-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinolines, which can exhibit enhanced biological activities .

Scientific Research Applications

Antibacterial Activity

Research indicates that 2-(Trifluoromethyl)quinolin-7-ol exhibits significant antibacterial properties. It has been studied for its ability to inhibit bacterial enzymes critical for DNA replication, such as DNA gyrase and topoisomerase IV. This inhibition leads to the stabilization of enzyme-DNA complexes, ultimately resulting in cell death in susceptible bacterial strains .

Antiviral Properties

The compound is also being investigated for its antiviral activity. Preliminary studies suggest that it may disrupt viral replication processes, making it a candidate for further exploration in antiviral drug development .

Enzyme Inhibition

The mechanism of action for this compound involves its interaction with various molecular targets. It acts as an enzyme inhibitor, affecting enzymes involved in critical biological pathways. This property makes it valuable for studying metabolic processes and developing therapeutic agents targeting specific diseases .

Medicinal Chemistry

In the field of medicinal chemistry, this compound is being evaluated for its potential as an antineoplastic agent. The unique structural features imparted by the trifluoromethyl and hydroxyl groups enhance its lipophilicity and metabolic stability, which are advantageous traits in drug design .

Industrial Applications

Beyond biological applications, this compound finds utility in industrial settings:

  • Liquid Crystals : Its chemical properties make it suitable for use in liquid crystal displays (LCDs), where stability and reactivity are crucial.
  • Dyes : The compound is also utilized in the production of cyanine dyes, which have applications in imaging and photonics due to their vibrant colors and stability .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the efficacy of this compound:

  • Antibacterial Efficacy Study : A study demonstrated that derivatives of quinoline with similar structural motifs were effective against resistant bacterial strains, suggesting that this compound could exhibit similar or enhanced activity.
  • Antiviral Mechanism Investigation : Research focused on the compound's ability to inhibit viral replication showed promising results in vitro, warranting further investigation into its therapeutic potential against specific viral infections.
  • Enzyme Interaction Studies : Detailed studies have shown that this compound can effectively inhibit key enzymes involved in metabolic pathways, highlighting its role as a lead compound for drug development targeting metabolic disorders .

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)quinolin-7-ol involves its interaction with various molecular targets and pathways. It acts as an enzyme inhibitor, affecting the activity of enzymes involved in critical biological processes . The incorporation of the trifluoromethyl group enhances its biological activity and stability .

Biological Activity

2-(Trifluoromethyl)quinolin-7-ol is a compound that has garnered attention due to its potential biological activities. This article explores its antibacterial, antiviral, and enzyme inhibitory properties, along with its synthesis and mechanism of action.

Chemical Structure and Properties

This compound features a hydroxyl group (-OH) and a trifluoromethyl group (-CF3) attached to a quinoline ring. The presence of the hydroxyl group allows for hydrogen bonding, which is essential for interactions with biological macromolecules. The trifluoromethyl group enhances lipophilicity, influencing the compound's absorption and distribution in biological systems.

Biological Activities

1. Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. It has shown effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent. The specific mechanisms may involve the inhibition of bacterial enzyme systems or disruption of cellular processes.

2. Antiviral Activity

The compound has also been studied for its antiviral effects. Preliminary findings suggest that it may inhibit viral replication through interaction with viral enzymes or host cell pathways, although detailed studies are still needed to elucidate these mechanisms.

3. Enzyme Inhibition

This compound acts as an enzyme inhibitor, affecting key enzymes involved in various metabolic pathways. Its ability to bind to active sites of enzymes may lead to significant alterations in cellular functions, making it a candidate for further research in drug development .

The mechanism of action for this compound involves multiple pathways:

  • Enzyme Interaction : The compound interacts with specific enzymes, potentially leading to inhibition of their activity. This can disrupt critical biological processes such as metabolism and signal transduction .
  • Binding Affinity : The trifluoromethyl and hydroxyl groups enhance binding affinity to molecular targets within cells, facilitating its role as an inhibitor.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Oxidation and Reduction Reactions : Utilizing strong oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride under controlled conditions ensures high yields.
  • Continuous Flow Reactors : Industrial production may involve optimizing synthetic routes using continuous flow techniques to enhance efficiency and reduce costs.

Case Studies and Research Findings

Several studies have explored the biological activity of quinoline derivatives similar to this compound:

StudyCompoundActivityFindings
Quinoline-derived Trifluoromethyl AlcoholsAnalgesicIdentified analgesic properties in zebrafish larvae; compounds blocked sodium channels reducing pain signals.
Various QuinolinolsAntibacterialDemonstrated effectiveness against multiple bacterial strains; potential for therapeutic applications.

These studies highlight the promising nature of quinoline derivatives in medicinal chemistry.

Properties

IUPAC Name

2-(trifluoromethyl)quinolin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO/c11-10(12,13)9-4-2-6-1-3-7(15)5-8(6)14-9/h1-5,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWBLTDHXQBGGNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=N2)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501301038
Record name 2-(Trifluoromethyl)-7-quinolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501301038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41192-81-8
Record name 2-(Trifluoromethyl)-7-quinolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41192-81-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Trifluoromethyl)-7-quinolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501301038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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